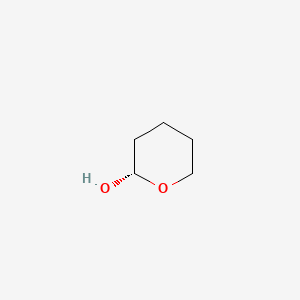
Oxanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxanol is an organic compound that belongs to the class of tetrahydropyrans. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with a hydroxyl group attached to the second carbon atom. The (S) designation indicates the specific stereochemistry of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxanol can be synthesized through several methods. One common approach involves the reduction of 2H-pyran-2-one using a chiral catalyst to ensure the desired stereochemistry. Another method includes the asymmetric hydrogenation of 2H-pyran-2-one using a rhodium-based catalyst. The reaction conditions typically involve the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale asymmetric hydrogenation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high yield. The use of chiral ligands and catalysts is crucial to achieve the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be further reduced to form tetrahydropyran.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation, and amines for amination.
Major Products Formed
Oxidation: Formation of 2H-pyran-2-one or 2H-pyran-2-aldehyde.
Reduction: Formation of tetrahydropyran.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Oxanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of Oxanol involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target enzyme, stabilizing the inhibitor-enzyme complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2H-pyran-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
2H-pyran-2-aldehyde: Contains an aldehyde group, making it more reactive towards nucleophiles.
Uniqueness
Oxanol is unique due to its chiral nature and the presence of a hydroxyl group, which imparts specific reactivity and biological activity
Eigenschaften
CAS-Nummer |
56573-79-6 |
|---|---|
Molekularformel |
C5H10O2 |
Molekulargewicht |
102.13 g/mol |
IUPAC-Name |
(2S)-oxan-2-ol |
InChI |
InChI=1S/C5H10O2/c6-5-3-1-2-4-7-5/h5-6H,1-4H2/t5-/m0/s1 |
InChI-Schlüssel |
CELWCAITJAEQNL-YFKPBYRVSA-N |
SMILES |
C1CCOC(C1)O |
Isomerische SMILES |
C1CCO[C@@H](C1)O |
Kanonische SMILES |
C1CCOC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















